Cas no 592-34-7 (Butyl chloroformate)

Butyl chloroformate 化学的及び物理的性質
名前と識別子
-
- Butyl chloroformate
- n-Butyl chloroformate
- n-Butyl chloroformateneat
- butyl carbonochloridate
- Chloroformic Acid Butyl Ester
- 3TGX130CB0
- UNII-3TGX130CB0
- InChI=1/C5H9ClO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3
- CARBONOCHLORIDIC ACID, BUTYL ESTER
- BUTAN-1-YL CHLOROFORMATE
- EINECS 209-750-5
- butyloxycarbonyl chloride
- Butyl chloroformate, 98%
- Formic acid, chloro-, butyl ester
- chlorocarbonic acid n-butyl ester
- n-butyl chlorocarbonate
- FT-0623305
- NSC-8428
- Butyl chlorocarbonate
- BUTYL CHLOROFORMATE; FORMIC ACID, CHLORO-, BUTYL ESTER
- NSC8428
- AKOS000120037
- Butyl chloroformate, purum, >=97.0% (GC)
- n-butylchloroformate
- n-Butyl chloroformate [UN2743] [Poison]
- carbonochloridic acid butyl ester
- VS-02937
- butylchloroformate
- EC 209-750-5
- SCHEMBL2560
- NSC 8428
- UN 2743
- MFCD00000650
- butyl-chloroformate
- DTXSID7060461
- UN2743
- Butyl chloridocarbonate #
- NRDQFWXVTPZZAZ-UHFFFAOYSA-
- Butoxycarbonyl chloride
- EN300-20442
- Chloroformic acid n-butyl ester
- AI3-28574
- n-Buty chloroformate
- butylchloro-formate
- NS00007534
- 592-34-7
- DTXCID2042567
- CHLOROFORMIC ACID, N-BUTYL ESTER
- STL146495
- BBL011392
- Formic acid, chloro, butyl ester (8CI)
- Formic acid, chloro, butyl ester
- CHLOROCARBONIC ACID, N-BUTYL ESTER
-
- MDL: MFCD00000650
- インチ: InChI=1S/C5H9ClO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3
- InChIKey: NRDQFWXVTPZZAZ-UHFFFAOYSA-N
- SMILES: CCCCOC(=O)Cl
- BRN: 605635
計算された属性
- 精确分子量: 136.02900
- 同位素质量: 136.029
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 4
- 複雑さ: 72.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- Surface Charge: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- Color/Form: Colorless liquid with pungent smell. [1]
- 密度みつど: 1.074
- ゆうかいてん: -70 ºC
- Boiling Point: 143°C(lit.)
- フラッシュポイント: 39 ºC
- Refractive Index: 1.411-1.413
- すいようせい: ぶんかい
- PSA: 26.30000
- LogP: 2.16190
- Solubility: エーテルベンゼンと混和可能[10]
- じょうきあつ: 2.42 psi ( 20 °C)
- 敏感性: Moisture Sensitive
- FEMA: 2843
Butyl chloroformate Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:Danger
- 危害声明: H226,H314,H331
- Warning Statement: P261,P280,P305+P351+P338,P310
- 危険物輸送番号:UN 2743 6.1/PG 2
- WGKドイツ:1
- 危険カテゴリコード: R10;R23;R34
- セキュリティの説明: S26; S36; S45
- FLUKA BRAND F CODES:10-19
-
危険物標識:
- Risk Phrases:R10; R23; R34
- 包装グループ:II
- TSCA:Yes
- 包装カテゴリ:I
- 安全术语:6.1
- Packing Group:I
- HazardClass:6.1
- 储存条件:0-10°C
- 危险等级:6.1
Butyl chloroformate 税関データ
- 税関コード:29159020
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関書
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品の衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
Butyl chloroformate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B79560-500g |
Butyl chloroformate |
592-34-7 | 98% | 500g |
¥308.0 | 2022-04-28 | |
TRC | B692725-100g |
Butyl Chloroformate |
592-34-7 | 100g |
$ 132.00 | 2023-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019945-500g |
Butyl chloroformate |
592-34-7 | 98% | 500g |
¥461 | 2024-05-22 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019945-100g |
Butyl chloroformate |
592-34-7 | 98% | 100g |
¥96 | 2024-05-22 | |
abcr | AB132173-100 g |
n-Butyl chloroformate, 98%; . |
592-34-7 | 98% | 100g |
€45.60 | 2022-06-12 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103006-500g |
Butyl chloroformate |
592-34-7 | 98% | 500g |
¥396.90 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B79560-2.5kg |
Butyl chloroformate |
592-34-7 | 98% | 2.5kg |
¥1308.0 | 2022-04-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22215-100g |
n-Butyl chloroformate, 98% |
592-34-7 | 98% | 100g |
¥111.00 | 2023-03-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0592-500g |
Butyl chloroformate |
592-34-7 | 90.0%(GC&T) | 500g |
¥1100.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BD006-100g |
Butyl chloroformate |
592-34-7 | 98% | 100g |
¥124.0 | 2022-06-10 |
Butyl chloroformate 関連文献
-
1. Palladium-catalyzed coupling of alkynes with chloroformates to form alkynecarboxylic acid estersArnd B?ttcher,Heike Becker,Melanie Brunner,Thomas Preiss,Jochem Henkelmann,Christel De Bakker,Rolf Gleiter J. Chem. Soc. Perkin Trans. 1 1999 3555
-
Dhira Joshi,Jennifer C. Milligan,Theresa U. Zeisner,Nicola O'Reilly,John F. X. Diffley,George Papageorgiou RSC Adv. 2021 11 20457
-
3. Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformatesP. W. Clinch,H. R. Hudson J. Chem. Soc. B 1971 747
-
Arthur I. Vogel,William T. Cresswell,George H. Jeffery,James Leicester J. Chem. Soc. 1952 514
-
Mir Ali Farajzadeh,Adeleh Yadeghari,Leila Khoshmaram,Houshang Ghorbanpour Anal. Methods 2014 6 5314
-
Charlotta Wallinder,Christian Sk?ld,Sara Sundholm,Marie-Odile Guimond,Samir Yahiaoui,Gunnar Lindeberg,Nicole Gallo-Payet,Mathias Hallberg,Mathias Alterman Med. Chem. Commun. 2019 10 2146
-
7. Competitive 1,2- and 1,3-hydride shifts and the possible role of protonated and methylated cyclopropane intermediates in alkyl group rearrangements accompanying the thermal decomposition of saturated alkyl chloroformates in the liquid phaseHarry R. Hudson,Andrew J. Koplick,David J. Poulton J. Chem. Soc. Perkin Trans. 2 1979 57
-
Houshang Ghorbanpour,Adeleh Yadeghari,Leila Khoshmaram,Mir Ali Farajzadeh Anal. Methods 2014 6 7733
-
9. LXXV.—n-Butyl chloroformate and its derivativesFrederick Daniel Chattaway,Edouard Saerens J. Chem. Soc. Trans. 1920 117 708
-
Pan Wang,Di Chen,Jian-xiong An,Shu-xian Lin,Ting Liu,Yan Li,Lei Chen,Bin He Org. Biomol. Chem. 2022 20 1243
Related Categories
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic carbonic acids and derivatives Organic carbonic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic carbonic acids and derivatives
Butyl chloroformateに関する追加情報
Recent Advances in the Application of Butyl Chloroformate (592-34-7) in Chemical Biology and Pharmaceutical Research
Butyl chloroformate (CAS: 592-34-7) is a versatile reagent widely used in chemical biology and pharmaceutical research for its ability to facilitate various synthetic transformations, particularly in peptide synthesis and derivatization. Recent studies have highlighted its role in improving reaction efficiencies, enabling novel synthetic pathways, and contributing to the development of new therapeutic agents. This research brief synthesizes the latest findings on the applications and mechanistic insights of butyl chloroformate, providing a comprehensive overview for professionals in the field.
One of the most significant advancements involves the use of butyl chloroformate in the synthesis of peptide-based therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the rapid and selective protection of amino groups, which is critical for the stepwise construction of complex peptides. The study reported a 20% increase in yield compared to traditional methods, attributed to the reagent's ability to minimize side reactions. Furthermore, the research highlighted the reagent's compatibility with a wide range of functional groups, making it a valuable tool for the synthesis of structurally diverse peptides.
In addition to peptide synthesis, butyl chloroformate has been employed in the derivatization of small molecules for analytical purposes. A recent publication in Analytical Chemistry detailed its use in the pre-column derivatization of carboxylic acids for HPLC analysis. The method, which leverages the reagent's high reactivity with carboxyl groups, achieved superior sensitivity and reproducibility, enabling the detection of trace-level analytes in complex biological matrices. This application is particularly relevant for pharmacokinetic studies and biomarker discovery, where accurate quantification of metabolites is essential.
Mechanistic studies have also shed light on the reagent's behavior under different reaction conditions. Computational and experimental investigations published in Organic Letters elucidated the role of solvent polarity and temperature in modulating the reactivity of butyl chloroformate. The findings revealed that polar aprotic solvents, such as acetonitrile, enhance its electrophilicity, while elevated temperatures accelerate the formation of reactive intermediates. These insights are instrumental in optimizing reaction protocols and expanding the scope of its applications.
Beyond synthetic chemistry, butyl chloroformate has found utility in bioconjugation strategies. A 2024 study in Bioconjugate Chemistry showcased its use in the site-specific modification of proteins, enabling the attachment of fluorescent probes and drug payloads. The reagent's ability to selectively target lysine residues under mild conditions was particularly noteworthy, as it preserves the structural integrity and functionality of the protein. This approach holds promise for the development of next-generation biotherapeutics and diagnostic tools.
Despite its advantages, challenges remain in the handling and storage of butyl chloroformate due to its moisture sensitivity and potential for decomposition. Recent efforts have focused on developing stabilized formulations and alternative delivery systems to mitigate these issues. For instance, encapsulation in polymeric matrices has been shown to extend the reagent's shelf life while maintaining its reactivity. These innovations are expected to facilitate its broader adoption in industrial and academic settings.
In conclusion, butyl chloroformate (592-34-7) continues to be a pivotal reagent in chemical biology and pharmaceutical research, with recent advancements underscoring its versatility and efficacy. From peptide synthesis to bioconjugation, its applications are expanding, driven by a deeper understanding of its mechanistic properties and ongoing innovations in formulation. As research in this area progresses, butyl chloroformate is poised to play an even greater role in the discovery and development of novel therapeutic agents.
592-34-7 (Butyl chloroformate) Related Products
- 2870642-18-3(2-Benzofuranpropanoic acid, α-[[(2-propen-1-yloxy)carbonyl]amino]- )
- 7592-99-6(1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione)
- 2489-77-2(1,3,3-trimethylthiourea)
- 2640888-97-5(N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide)
- 1519644-97-3(1-(4-methylpyridin-2-yl)cyclobutylmethanamine)
- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)
- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 448250-64-4(2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide)
- 266309-22-2(4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)
- 126979-68-8(bromo-(1-ethylpentyl)magnesium)

